

Preclinical pharmacology of Suvecaltamide

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Compound of Interest

Compound Name: Suvecaltamide

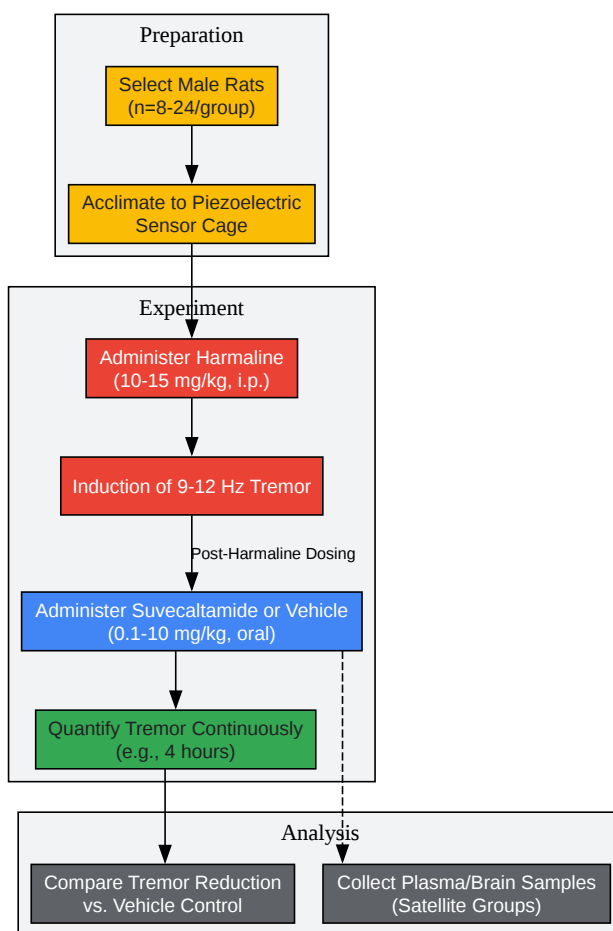
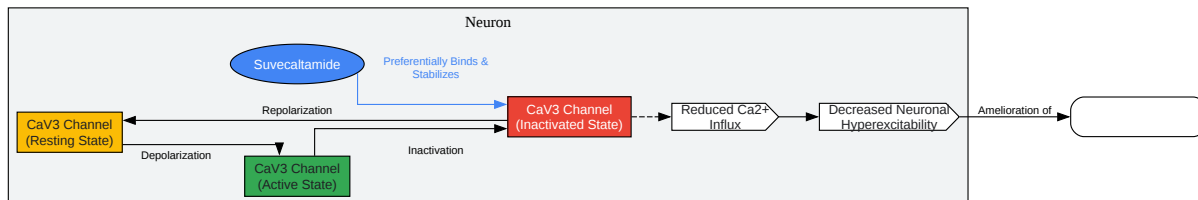
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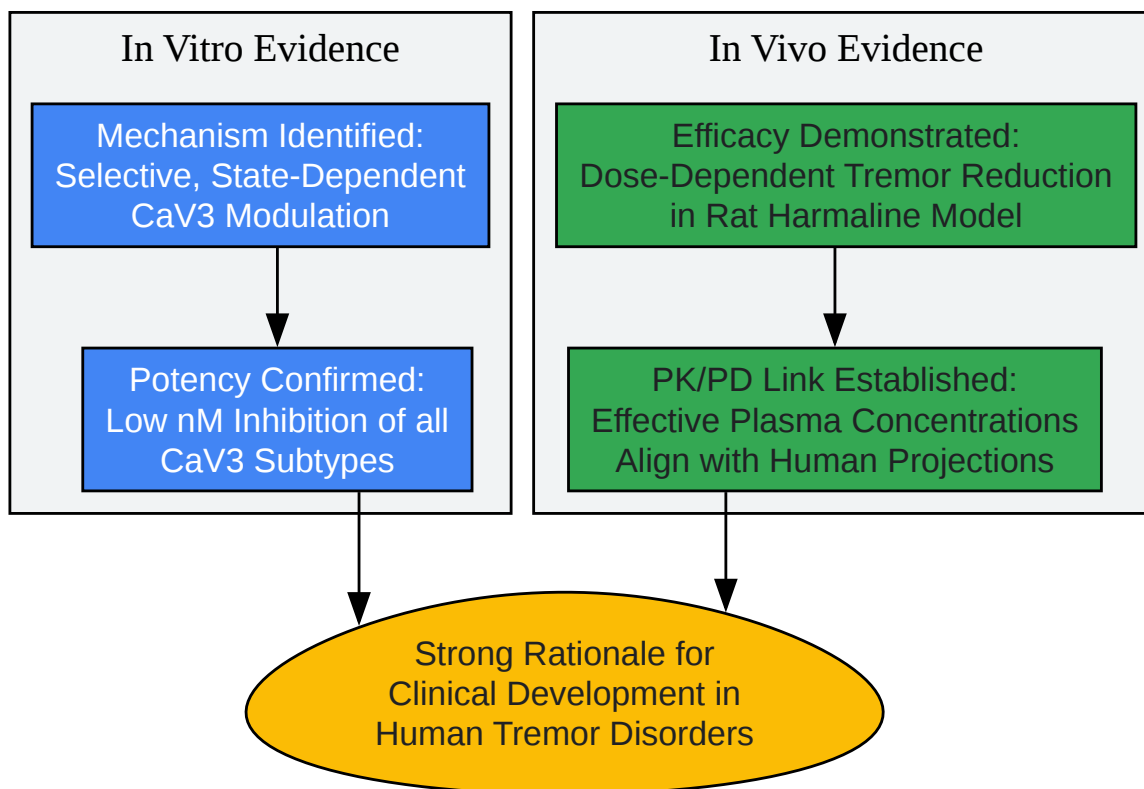
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Mechanism of Action

T-type calcium channels (CaV3), a family comprising three subtypes (CaV3.1, CaV3.2, and CaV3.3), are low-voltage-activated calcium channels that play a significant role in setting the oscillatory and bursting firing patterns of neurons.[4] They are highly expressed in brain regions, such as the thalamus, that are involved in generating the excessive rhythmicity observed in tremor disorders.[4]

Suvecaltamide exerts its therapeutic effect by selectively modulating these channels. It preferentially binds to and stabilizes the inactivated state of the CaV3 channel.[4] This state-dependent inhibition means the drug is more active on channels in rapidly firing neurons, which are characteristic of pathological tremor, thereby reducing aberrant neuronal excitability and calcium influx without universally suppressing normal neuronal activity. In vitro studies have demonstrated that **Suvecaltamide** inhibits all three CaV3 subtypes with low nanomolar potency and is significantly more selective for the inactivated channel state.[4]





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